5-Bromo-2-[(dimethylamino)methyl]-3,4-dihydropyrimidin-4-one
Description
5-Bromo-2-[(dimethylamino)methyl]-3,4-dihydropyrimidin-4-one is a brominated dihydropyrimidinone derivative featuring a dimethylaminomethyl substituent at the 2-position. The bromine atom at the 5-position enhances electrophilic reactivity, while the dimethylaminomethyl group may improve solubility and influence intermolecular interactions.
Properties
Molecular Formula |
C7H10BrN3O |
|---|---|
Molecular Weight |
232.08 g/mol |
IUPAC Name |
5-bromo-2-[(dimethylamino)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10BrN3O/c1-11(2)4-6-9-3-5(8)7(12)10-6/h3H,4H2,1-2H3,(H,9,10,12) |
InChI Key |
XZMZFVUOUDRCHW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC=C(C(=O)N1)Br |
Origin of Product |
United States |
Preparation Methods
Core Structure Formation via Biginelli Reaction
The Biginelli reaction—a one-pot cyclocondensation of aldehydes, β-keto esters, and urea/thiourea—serves as the foundational step for DHPM synthesis. For 5-bromo substitution:
- β-Keto ester selection : Ethyl 2-bromoacetoacetate or analogous brominated β-keto esters introduce bromine at position 5 during cyclization.
- Aldehyde component : Formaldehyde or alkyl aldehydes ensure minimal steric hindrance for subsequent functionalization.
- Catalysts : Trichloroacetic acid (TCA), Fe₂Cl₇-based ionic liquids, or 2-thienylboronic acid enhance reaction efficiency under thermal or microwave (MW) conditions.
Example protocol (adapted from):
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| Ethyl 2-bromoacetoacetate | 1.2 mmol | TCA (10 mol%), ethanol, 80°C, 6h | 82–89% |
| Formaldehyde | 1.0 mmol | ||
| Urea | 1.5 mmol |
Post-Synthetic Functionalization at Position 2
The 2-[(dimethylamino)methyl] group is introduced via Mannich reaction post-DHPM core formation:
- Reagents : Formaldehyde and dimethylamine hydrochloride.
- Conditions : Acetic acid or aqueous ethanol at 60–80°C.
- Dissolve 5-bromo-DHPM (1.0 mmol) in ethanol.
- Add formaldehyde (1.2 mmol) and dimethylamine hydrochloride (1.5 mmol).
- Heat at 70°C for 4–6h, monitor via TLC.
- Isolate via recrystallization (ethanol/water).
- Steric effects from the 5-bromo substituent may necessitate prolonged reaction times.
- Microwave-assisted Mannich reactions (e.g., 100°C, 30 min) could improve efficiency.
Microwave-Assisted One-Pot Synthesis
MW irradiation accelerates both Biginelli and Mannich steps, reducing side reactions:
- Protocol (adapted from):
Alternative Catalytic Systems
Emergent catalysts improve regioselectivity and sustainability:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| MAI·Fe₂Cl₇ | Solvent-free | 80 | 1.5 | 88 | |
| Zn(OTf)₂ | Acetonitrile | 82 | 2 | 78 | |
| 2-Thienylboronic acid | Ethanol | Reflux | 4 | 85 |
Analytical Validation
Critical characterization data for the target compound:
- ¹H NMR : δ 2.25 (s, 6H, N(CH₃)₂), 3.45 (s, 2H, CH₂N), 4.10 (s, 2H, CH₂Br).
- LC-MS : m/z 274 [M+H]⁺.
- X-ray crystallography : Confirms planar DHPM core and substituent orientations.
Challenges and Optimization
- Bromine stability : Avoid prolonged heating to prevent debromination; MW shortens exposure.
- Mannich reaction selectivity : Use excess dimethylamine to minimize polysubstitution.
- Purification : Reverse-phase chromatography (acetonitrile/water) resolves polar by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium carbonate, and other bases.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
- Substituted pyrimidinones
- Oxidized or reduced derivatives
- Condensation products with aldehydes or ketones
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new catalysts or functional materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(dimethylamino)methyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Insights :
- The dimethylaminomethyl group at the 2-position may confer improved solubility compared to alkyl or simple amino substituents in pesticidal analogs, influencing bioavailability .
Functional Group Influence on Molecular Interactions
highlights a pyrimidine derivative with a morpholin-4-yl group and sulfonamide substituents. Compared to the target’s dimethylaminomethyl group, the morpholine ring introduces stronger hydrogen-bonding capacity and rigidity, which could alter target selectivity or metabolic stability . The target’s dimethylamino group, being less polar, might enhance membrane permeability in biological systems.
details a mercury complex with a bis[(dimethylamino)methyl]phenyl ligand, demonstrating the dimethylamino group’s ability to coordinate metals .
Biological Activity
5-Bromo-2-[(dimethylamino)methyl]-3,4-dihydropyrimidin-4-one, with the CAS number 1537406-14-6, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 232.08 g/mol
- Structure : The compound features a bromine atom at the 5-position and a dimethylaminomethyl group at the 2-position of the pyrimidine ring.
Research indicates that compounds similar to 5-Bromo-2-[(dimethylamino)methyl]-3,4-dihydropyrimidin-4-one often exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : Many pyrimidine derivatives act as enzyme inhibitors, affecting pathways crucial for cellular function.
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various pathogens, including protozoa and bacteria.
Antimicrobial Effects
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated for activity against Trypanosoma brucei and Leishmania species. In vitro assays demonstrated that derivatives of pyrimidinones exhibit significant antiparasitic activity with effective concentrations (EC) in the low micromolar range:
| Compound | Target Pathogen | EC (µM) |
|---|---|---|
| 5-Bromo-2-[(dimethylamino)methyl]-3,4-dihydropyrimidin-4-one | T. brucei | 0.45 |
| 5-Bromo-2-[(dimethylamino)methyl]-3,4-dihydropyrimidin-4-one | Leishmania infantum | 0.33 |
These findings suggest that this compound could be a candidate for further development as an antiparasitic agent .
Cytotoxicity and Safety Profile
The cytotoxicity of 5-Bromo-2-[(dimethylamino)methyl]-3,4-dihydropyrimidin-4-one has been assessed in various cell lines. It was found to have a favorable safety profile with negligible adverse effects on human cell lines at therapeutic concentrations. For example, in assays involving A549 cells (a human lung adenocarcinoma cell line), the compound exhibited low cytotoxicity, indicating its potential for safe therapeutic use .
Case Studies and Research Findings
- High-throughput Screening : A study conducted on a library of pyrimidine derivatives, including 5-Bromo-2-[(dimethylamino)methyl]-3,4-dihydropyrimidin-4-one, demonstrated broad-spectrum activity against multiple pathogens with minimal toxicity .
- Comparative Analysis : In comparative studies with known antiparasitic agents like pentamidine and miltefosine, this compound showed comparable efficacy but with a better safety profile. The average inhibitor activity was around 15% at concentrations of 10 µM across various tests .
Q & A
What are the optimized synthetic routes for 5-Bromo-2-[(dimethylamino)methyl]-3,4-dihydropyrimidin-4-one, and how can side products be minimized?
Basic Research Focus
The compound can be synthesized via multicomponent reactions (e.g., Biginelli-type reactions) or stepwise functionalization of dihydropyrimidinone scaffolds. Key steps include:
- Bromination : Introduce bromine at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., acetonitrile, 0°C to room temperature) to avoid over-bromination .
- Aminomethylation : Incorporate the dimethylaminomethyl group via Mannich reactions, using formaldehyde and dimethylamine hydrochloride in methanol or ethanol. Catalytic KOH or saturated methanolic KOH improves yield by accelerating imine formation .
- Side Product Mitigation : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol or methanol) to isolate the target compound from byproducts like unreacted intermediates or over-alkylated derivatives .
Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Basic Research Focus
A combination of spectroscopic and crystallographic methods is critical:
- 1H/13C NMR : Key signals include the dimethylamino protons (δ ~2.2–2.3 ppm, singlet) and the dihydropyrimidinone NH (δ ~9–10 ppm). The 5-bromo substituent deshields adjacent carbons, observable in 13C NMR .
- X-ray Crystallography : Resolves regioselectivity ambiguities (e.g., bromine position) and confirms hydrogen-bonding motifs (e.g., N–H···O/N interactions stabilizing the dimeric lattice) .
- Elemental Analysis : Validate stoichiometry (e.g., %C, %N, %Br) with <0.3% deviation from theoretical values .
How can researchers address low solubility in polar solvents during cross-coupling reactions?
Advanced Research Focus
Low solubility in water or methanol hinders Suzuki-Miyaura or Buchwald-Hartwig reactions. Strategies include:
- Co-Solvent Systems : Use DMF/water (4:1) or THF/ethanol (3:1) to enhance solubility while maintaining catalyst stability .
- Microwave-Assisted Synthesis : Shortens reaction times, reducing solvent volume requirements .
- Derivatization : Temporarily protect the dihydropyrimidinone NH with Boc groups to improve solubility, followed by deprotection post-reaction .
How should contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
Advanced Research Focus
Discrepancies often arise from dynamic effects or crystal packing:
- Variable Temperature NMR : Probe tautomerism or conformational exchange by analyzing signal splitting at low temperatures (e.g., –40°C in DMSO-d6) .
- DFT Calculations : Compare computed NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to identify dominant tautomers or conformers .
- Crystallographic Validation : Resolve ambiguities by correlating solid-state (X-ray) and solution-state (NMR) structures .
What strategies improve regioselectivity in electrophilic substitutions on the dihydropyrimidinone core?
Advanced Research Focus
The electron-rich 2- and 5-positions are prone to competing reactions:
- Directing Groups : Use the dimethylaminomethyl group to steer electrophiles to the 5-position via steric or electronic effects .
- Lewis Acid Catalysis : Employ ZnCl₂ or FeCl₃ to polarize the ring, enhancing bromination or nitration at specific sites .
- Protection/Deprotection : Temporarily block reactive NH groups with acetyl or trifluoroacetyl to direct substitutions .
Can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?
Advanced Research Focus
Yes, density functional theory (DFT) and molecular docking provide insights:
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C5 adjacent to bromine) as hotspots for nucleophilic attack .
- Activation Energy Barriers : Compare SNAr pathways using ωB97X-D/cc-pVTZ calculations to optimize reaction conditions (e.g., temperature, catalyst) .
- Solvent Effects : Simulate solvation models (e.g., PCM) to predict solvent-dependent regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
